molecular formula C8H10FIO2 B2661896 5-Fluoro-5-(iodomethyl)-6-oxaspiro[3.4]octan-7-one CAS No. 2138564-05-1

5-Fluoro-5-(iodomethyl)-6-oxaspiro[3.4]octan-7-one

Cat. No.: B2661896
CAS No.: 2138564-05-1
M. Wt: 284.069
InChI Key: CONTVEYZSQHKRE-UHFFFAOYSA-N
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Description

5-Fluoro-5-(iodomethyl)-6-oxaspiro[3.4]octan-7-one is a synthetic organic compound characterized by a spirocyclic structure. This compound is notable for its unique chemical properties, which make it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-5-(iodomethyl)-6-oxaspiro[3.4]octan-7-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a fluorinated precursor with an iodomethylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Mechanism of Action

The mechanism of action of 5-Fluoro-5-(iodomethyl)-6-oxaspiro[3.4]octan-7-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interact with enzymes involved in DNA replication or repair, thereby exhibiting anticancer properties . The exact molecular pathways and targets are still under investigation, but preliminary studies suggest its potential in modulating various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-5-(iodomethyl)-6-oxaspiro[3.4]octan-7-one is unique due to the presence of both fluorine and iodine atoms, which confer specific chemical properties and reactivity. The spirocyclic structure also contributes to its distinct behavior in chemical reactions and biological systems .

Properties

IUPAC Name

5-fluoro-5-(iodomethyl)-6-oxaspiro[3.4]octan-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FIO2/c9-8(5-10)7(2-1-3-7)4-6(11)12-8/h1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CONTVEYZSQHKRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(=O)OC2(CI)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FIO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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